Fursultiamine: A Technical Guide to its Discovery, Synthesis, and Biological Significance
Fursultiamine: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipophilic derivative of thiamine (Vitamin B1).[1][2] Developed in Japan in the 1960s, its primary advantage over its parent compound is significantly enhanced bioavailability.[2][3] Being lipid-soluble, fursultiamine is more readily absorbed through the gastrointestinal tract via passive diffusion and can more effectively cross the blood-brain barrier.[1][4] Once absorbed, it is converted within the body to free thiamine, which is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP). TPP is a crucial cofactor for enzymes involved in carbohydrate metabolism, the Krebs cycle, and the pentose phosphate pathway.[1][5] This enhanced delivery and metabolic activation make fursultiamine a valuable therapeutic agent for treating thiamine deficiencies, such as beriberi and Wernicke-Korsakoff syndrome, and a subject of ongoing research for neurological and neoplastic conditions.[6][7]
Discovery and Development
The journey to fursultiamine began with the study of garlic (Allium sativum). In the 1950s, Japanese researchers discovered a lipid-soluble thiamine derivative in garlic, which they named allithiamine.[8][9] This discovery was significant because it demonstrated superior absorption compared to the water-soluble thiamine salts.
Following the discovery of allithiamine by a team led by Dr. Motonori Fujiwara at Kyoto University, Takeda Pharmaceutical initiated a joint project to isolate and characterize the compound.[10][11] The chemical structure of allithiamine was determined, and this led to the chemical synthesis of various derivatives, including prosultiamine.[10] Prosultiamine was effective but had a strong, unappealing garlic-like odor.[10]
This sensory drawback prompted Takeda Pharmaceutical to develop a less odorous yet equally effective derivative.[10] By analyzing the flavor components of coffee, researchers developed the non-smelling fursultiamine.[10] Fursultiamine (TTFD) was subsequently commercialized and has been used therapeutically in several countries, including Japan, Spain, Austria, and Germany.[2]
Physicochemical and Pharmacokinetic Data
Quantitative data for fursultiamine is crucial for its application in research and formulation. The following tables summarize key properties.
Table 1: Physicochemical Properties of Fursultiamine
| Property | Value | Source |
| Chemical Name | Thiamine tetrahydrofurfuryl disulfide (TTFD) | [1] |
| IUPAC Name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-(oxan-2-yl)disulfanyl-but-1-en-1-yl]formamide | N/A |
| Molecular Formula | C₁₇H₂₆N₄O₃S₂ | N/A |
| Molar Mass | 398.54 g/mol | [12] |
| Melting Point | 130-136 °C (with decomposition) | [6] |
| Appearance | White or slightly yellow crystalline powder | [6] |
| Odor | Slight garlic-like odor | [6] |
Table 2: Solubility of Fursultiamine
| Solvent | Solubility | Notes | Source |
| Methanol | Soluble | [6] | |
| Ethanol | Soluble | [6] | |
| Chloroform | Soluble | [6] | |
| Acetone | Slightly soluble | [6] | |
| Benzene | Insoluble | [6] | |
| Ether | Insoluble | [6] | |
| DMSO | 80 mg/mL (200.73 mM) | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | [12] |
Synthesis of Fursultiamine: Experimental Protocol
The synthesis of fursultiamine involves the condensation of a thiamine derivative with a tetrahydrofurfuryl moiety. The following protocol is adapted from a patented manufacturing process which starts from thiothiamine.[13]
Materials and Reagents
-
Thiothiamine (pure)
-
Purified Water
-
Hydrogen Peroxide (H₂O₂) aqueous solution (25-30% by mass)
-
Activated Carbon
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) aqueous solution (25% by mass)
-
Sodium Tetrahydrofurfuryl Thiosulfate
Step-by-Step Procedure
Step 1: Oxidation of Thiothiamine
-
In a 500 mL three-necked flask equipped with a stirrer, add 100g of thiothiamine and 150g of pure water.
-
Stir the mixture to cool it down to 15°C.
-
Slowly add 114.72g of a 25% hydrogen peroxide aqueous solution dropwise over 5 hours. Maintain the reaction temperature between 15°C and 30°C.
-
After the addition is complete, maintain the temperature and continue stirring for 0.5 hours.
-
Add 5g of activated carbon to the reaction mixture for decolorization and stir for 1 hour.
-
Filter the mixture to remove the activated carbon. The resulting filtrate contains sulfuric acid thiamine.
Step 2: Ring Opening (Alkaline Condition)
-
Transfer the filtrate to a 1000 mL three-necked flask with stirring and cooling capabilities.
-
Control the temperature between 20°C and 30°C.
-
Add 80g of a 25% sodium hydroxide aqueous solution dropwise over 2 hours to adjust the pH of the solution to 11-12.[13]
-
After the dropwise addition, continue stirring at the same temperature for 0.5 hours to ensure complete ring opening.
Step 3: Condensation to form Fursultiamine
-
To the ring-opened thiamine solution, add 80g of sodium tetrahydrofurfuryl thiosulfate.
-
Maintain the reaction temperature between 20°C and 30°C and continue stirring for 4 hours.[13]
-
The crude fursultiamine will precipitate out of the solution.
-
Filter the mixture to collect the crude product.
Step 4: Purification
-
The crude fursultiamine can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
References
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. Fursultiamine - Wikipedia [en.wikipedia.org]
- 3. Thiamine - Wikipedia [en.wikipedia.org]
- 4. What is Fursultiamine used for? [synapse.patsnap.com]
- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fursultiamine | 804-30-8 [chemicalbook.com]
- 7. Facebook [cancer.gov]
- 8. Allithiamine - Wikipedia [en.wikipedia.org]
- 9. Thiamine tetrahydrofurfuryl disulfide: a little known therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kyoto-u.ac.jp [kyoto-u.ac.jp]
- 11. academic.oup.com [academic.oup.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Method for preparing fursultiamine - Eureka | Patsnap [eureka.patsnap.com]
